Technical Monograph: Imidazole-4-Acetic Acid Hydrochloride
Technical Monograph: Imidazole-4-Acetic Acid Hydrochloride
Dual-Function Histamine Metabolite & GABAergic Modulator
Executive Summary
Imidazole-4-acetic acid hydrochloride (IAA-HCl) is a biologically active metabolite of histamine formed via the oxidative deamination pathway.[1] Unlike many metabolic end-products which are inert, IAA retains significant pharmacological activity, functioning as a GABA_A receptor partial agonist and a GABA_C (rho) receptor antagonist.[2][3]
For researchers in neuropharmacology and immunology, IAA-HCl serves two critical functions:
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Biomarker: It acts as a stable downstream marker of global histamine turnover, particularly relevant in mastocytosis and histamine intolerance studies.
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Probe: It is a tool compound for investigating non-canonical GABAergic signaling and taurine transport mechanisms in the retina and CNS.
Part 1: Chemical & Physical Profile
Precise characterization is the prerequisite for reproducible data.
| Property | Specification | Technical Note |
| IUPAC Name | 2-(1H-imidazol-4-yl)acetic acid hydrochloride | The "4" position indicates the acetic acid attachment relative to the nitrogen; tautomerism exists between 4 and 5 positions. |
| CAS Number | 3251-69-2 | Specific to the Hydrochloride salt.[4][5] |
| Molecular Formula | C₅H₆N₂O₂[3][4] · HCl | The HCl salt is preferred over the free zwitterion for superior aqueous solubility. |
| Molecular Weight | 162.57 g/mol | Free acid MW is ~126.11 g/mol . |
| Solubility | Water: ~100 mg/mL | Highly soluble; forms a clear, faintly yellow solution.[4] |
| pKa | ~4.2 (COOH), ~7.3 (Imidazole) | Exists as a zwitterion at physiological pH (7.4). |
| Stability | Hygroscopic | CRITICAL: Must be stored in a desiccator at -20°C. Protect from moisture to prevent hydrolysis degradation. |
Part 2: Biological Mechanism & Signaling Pathways[1]
2.1 The Oxidative Deamination Pathway
While methylation (via HNMT) is the dominant histamine clearance pathway in the mammalian CNS, the oxidative pathway (via DAO) dominates in the periphery and specific gut/kidney tissues. IAA is the terminal product of this oxidative route.
Mechanism:
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Histamine is deaminated by Diamine Oxidase (DAO) to form Imidazole Acetaldehyde .[1]
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Imidazole Acetaldehyde is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to form Imidazole-4-acetic acid (IAA) .
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Fate: IAA can be excreted directly or conjugated with ribose to form IAA-riboside .
2.2 GABAergic Mimicry
IAA acts as a "false neurotransmitter." Structurally, the imidazole ring mimics the amine group of GABA, while the acetic acid tail mimics GABA's carboxyl group.
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GABA_A Receptors: IAA acts as a partial agonist .[2][3] It activates the chloride channel but with lower efficacy than endogenous GABA, potentially acting as a functional antagonist in the presence of high GABA concentrations.
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GABA_C (rho) Receptors: IAA acts as a competitive antagonist , distinguishing it from other GABA analogues like muscimol.
Figure 1: The oxidative metabolic pathway of histamine leading to IAA and its subsequent pharmacological divergence at GABA receptors.[2][6]
Part 3: Experimental Application Guide
3.1 Reconstitution & Storage Protocol (Self-Validating)
Objective: Create a stable 100 mM stock solution for in vitro assays.
Materials:
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IAA-HCl (Solid, stored at -20°C).
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Ultrapure Water (Type 1, 18.2 MΩ·cm) or DMSO (if non-aqueous buffer is required later).
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0.22 µm PVDF Syringe Filter (Sterile).
Protocol:
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Equilibration: Allow the IAA-HCl vial to warm to room temperature before opening. This prevents condensation from introducing moisture to the hygroscopic powder.
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Solvent Choice: Use Ultrapure Water for biological assays. IAA-HCl is highly water-soluble (>100 mg/mL).[4]
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Calculation: To make 10 mL of 100 mM stock:
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-
Dissolution: Add 162.6 mg of IAA-HCl to 10 mL water. Vortex for 30 seconds. The solution should be clear and colorless/faint yellow.
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Validation Step: Check pH.[7] The HCl salt will yield an acidic solution (pH ~3-4). If used in cell culture, you must buffer this stock (e.g., dilute into HEPES/PBS) or adjust pH with NaOH, but be wary of precipitation if the free acid concentration exceeds solubility limits in cold storage.
-
-
Sterilization: Pass through a 0.22 µm PVDF filter.
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Aliquot & Freeze: Aliquot into light-protective amber tubes (200 µL volumes) and store at -20°C. Do not freeze-thaw more than once.
3.2 Analytical Quantification (LC-MS/MS)
Quantifying IAA in biological matrices (urine/plasma) is challenging due to its high polarity and low molecular weight. Standard C18 columns often fail to retain it.
Recommended Method: HILIC-MS/MS
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Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide or Zwitterionic phase).
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Mobile Phase:
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A: 10 mM Ammonium Formate in Water (pH 3.0).
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B: Acetonitrile (0.1% Formic Acid).
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-
Gradient: Start high organic (90% B) to retain polar IAA, gradient down to 50% B.
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Transitions (MRM):
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Precursor: 127.1 m/z (M+H)+
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Product Ions: 81.1 m/z (Loss of COOH), 44.1 m/z (Imidazole fragment).
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Figure 2: Analytical decision tree highlighting the necessity of HILIC chromatography for polar metabolites like IAA.
Part 4: Clinical & Translational Relevance
4.1 Mastocytosis & Histamine Intolerance
In systemic mastocytosis, patients exhibit elevated histamine burden. While serum tryptase is the gold standard for mast cell burden, urinary histamine metabolites provide a retrospective look at activation events.
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Diagnostic Insight: Measurement of IAA (along with N-methylhistamine) in 24-hour urine helps differentiate between mast cell activation syndrome (MCAS) and other flushing disorders.
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Interference: Note that dietary histamine (cheese, wine) can elevate IAA levels. Patients must follow a low-histamine diet 24 hours prior to sampling to ensure the IAA detected is of endogenous origin.
4.2 Neurological Implications
IAA is one of the few histamine metabolites capable of crossing the blood-brain barrier (BBB), although it is also generated centrally.
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Sedation: High systemic levels of IAA have been linked to sedative effects, likely mediated via GABA_A agonism.
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Blood Pressure: Central administration of IAA induces hypotension, suggesting a role in central cardiovascular regulation.
References
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Preuss, C. V., et al. (1998). Imidazole-4-acetic acid: A potent agonist at GABA_C receptors and a partial agonist at GABA_A receptors. European Journal of Pharmacology. Link
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Tunnicliff, G. (1998). Pharmacology and function of imidazole 4-acetic acid in brain.[2][6][8] General Pharmacology: The Vascular System. Link
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Kolmert, J., et al. (2014). A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies.[7] Analytical and Bioanalytical Chemistry.[6][7][8] Link
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Maintz, L., & Novak, N. (2007). Histamine and histamine intolerance. American Journal of Clinical Nutrition. Link
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Sigma-Aldrich. (n.d.). Product Specification: 4-Imidazoleacetic acid hydrochloride.[4][5][9]Link
Sources
- 1. scholars.direct [scholars.direct]
- 2. Pharmacology and function of imidazole 4-acetic acid in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazoleacetic acid - Wikipedia [en.wikipedia.org]
- 4. 4-IMIDAZOLEACETIC ACID HYDROCHLORIDE | 3251-69-2 [chemicalbook.com]
- 5. Analgesic - Wikipedia [en.wikipedia.org]
- 6. Inhibitors of histamine methylation in brain promote formation of imidazoleacetic acid, which interacts with GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ajgreenchem.com [ajgreenchem.com]
